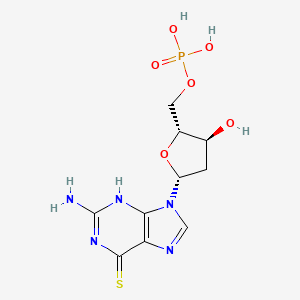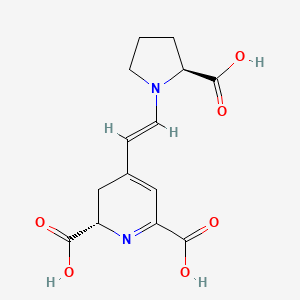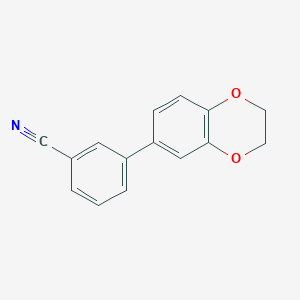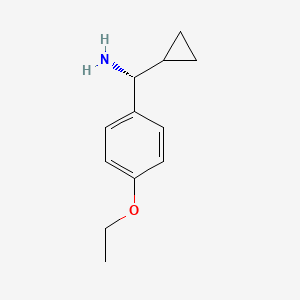
(r)-Cyclopropyl(4-ethoxyphenyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Cyclopropyl(4-ethoxyphenyl)methanamine is an organic compound that belongs to the class of amines It features a cyclopropyl group attached to a methanamine moiety, with an ethoxyphenyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-Cyclopropyl(4-ethoxyphenyl)methanamine typically involves the following steps:
Starting Materials: The synthesis begins with cyclopropylamine and 4-ethoxybenzaldehyde.
Formation of Schiff Base: Cyclopropylamine reacts with 4-ethoxybenzaldehyde to form a Schiff base intermediate.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield ®-Cyclopropyl(4-ethoxyphenyl)methanamine.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include:
Batch Processing: Where the reactions are carried out in large reactors with controlled temperature and pressure.
Continuous Flow Processing: This method allows for continuous production and can be more efficient for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
®-Cyclopropyl(4-ethoxyphenyl)methanamine can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding imines or oximes.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated compounds and alkylating agents are used for substitution reactions.
Major Products
Oxidation Products: Imines, oximes.
Reduction Products: Secondary and tertiary amines.
Substitution Products: Various substituted amines depending on the reagents used.
Aplicaciones Científicas De Investigación
®-Cyclopropyl(4-ethoxyphenyl)methanamine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ®-Cyclopropyl(4-ethoxyphenyl)methanamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The cyclopropyl and ethoxyphenyl groups contribute to the compound’s overall binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dimethoxyphenethylamine: Similar in structure but with methoxy groups instead of ethoxy.
4-Methoxybenzylamine: Contains a methoxy group instead of an ethoxy group.
N,N-Dimethyl-2-propanamine: A tertiary amine with different substituents.
Uniqueness
®-Cyclopropyl(4-ethoxyphenyl)methanamine is unique due to its specific combination of cyclopropyl and ethoxyphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and organic synthesis.
Propiedades
Número CAS |
1079656-85-1 |
|---|---|
Fórmula molecular |
C12H17NO |
Peso molecular |
191.27 g/mol |
Nombre IUPAC |
(R)-cyclopropyl-(4-ethoxyphenyl)methanamine |
InChI |
InChI=1S/C12H17NO/c1-2-14-11-7-5-10(6-8-11)12(13)9-3-4-9/h5-9,12H,2-4,13H2,1H3/t12-/m1/s1 |
Clave InChI |
XMBFDOQNXGVDNZ-GFCCVEGCSA-N |
SMILES isomérico |
CCOC1=CC=C(C=C1)[C@@H](C2CC2)N |
SMILES canónico |
CCOC1=CC=C(C=C1)C(C2CC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


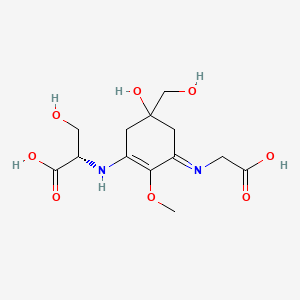

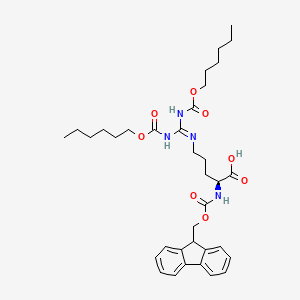

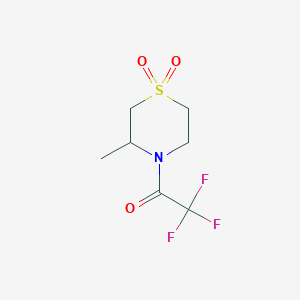
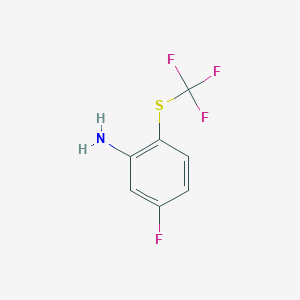
![(2S)-2-acetamido-4-methyl-N-[(2S)-5,5,5-trifluoro-3,4-dioxo-1-phenylpentan-2-yl]pentanamide](/img/structure/B12846288.png)
![4-[(4-Chlorobenzylidene)amino]benzonitrile](/img/structure/B12846292.png)
